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Compound Name: 2-Phenyl-1-pyridin-3-yl-ethanone

Cat. No.: B081105

An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-pyridin-3-yl-ethanone

Abstract

This technical guide provides a comprehensive examination of the molecular structure,
properties, synthesis, and analysis of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No: 14627-92-
0). This compound, featuring a phenyl ring and a pyridine-3-yl moiety linked by a ketone
functional group, serves as a valuable scaffold in medicinal chemistry and a versatile
intermediate in organic synthesis. This document is intended for researchers, scientists, and
drug development professionals, offering in-depth technical details, field-proven insights into
experimental methodologies, and a robust framework for its application. We will delve into its
spectroscopic signature, chemical reactivity, and relevance in contemporary drug discovery,
grounded in authoritative references.

Introduction and Significance

2-Phenyl-1-pyridin-3-yl-ethanone is a heteroaromatic ketone with the molecular formula
C13H11NO.[1][2] Its structure is characterized by three key components: a phenyl ring, a central
carbonyl group (ketone), and a pyridine ring where the substitution is at the 3-position. This
unique arrangement of an electron-rich phenyl group and an electron-deficient (mt-deficient)
pyridine ring imparts a distinct chemical character and reactivity profile.

The pyridine motif is a "privileged scaffold” in medicinal chemistry, appearing in numerous
approved drugs and biologically active compounds.[3][4] Pyridine derivatives are known to
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exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-
inflammatory properties.[5][6] The title compound, as a building block, provides a gateway to
more complex molecules with potential therapeutic applications, such as inhibitors of HIV-1
transcription and novel agents for treating osteosarcoma.[7][8] Understanding its core
molecular structure and properties is therefore fundamental to leveraging its potential in drug
design and synthesis.

Physicochemical and Spectroscopic Properties

The foundational characteristics of a molecule are its physical and chemical properties, which
dictate its behavior in experimental settings.

Core Physicochemical Data

The key properties of 2-Phenyl-1-pyridin-3-yl-ethanone are summarized in the table below,
compiled from authoritative chemical databases.

Property Value Source(s)
CAS Number 14627-92-0 [1][9][10]
Molecular Formula C13H11NO [1][2]
Molecular Weight 197.23 g/mol [1119]
Exact Mass 197.08406 g/mol [O][11]
Density 1.127 g/cm3 [9]

Boiling Point 352.6 °C at 760 mmHg 9]
Refractive Index 1.588 [9]

LogP 2.507 9]

PSA (Polar Surface Area) 29.96 A2 [9]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is a cornerstone of chemical synthesis. The following sections detail the
expected spectroscopic signatures for 2-Phenyl-1-pyridin-3-yl-ethanone.
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet
for the methylene (-CHz-) protons. The protons on the pyridine ring, particularly the one at
the C2 position, are expected to be the most downfield due to the electronegativity of the
nitrogen atom and the deshielding effect of the adjacent carbonyl group. The methylene
protons are deshielded by both the phenyl ring and the carbonyl group, likely appearing
around 4.3 ppm.[12]

e 13C NMR Spectroscopy: The carbon spectrum will be characterized by a highly deshielded
signal for the carbonyl carbon (C=0), typically appearing around 195-205 ppm.[13] Aromatic
carbons will resonate in the 120-150 ppm range, with the carbons of the pyridine ring
showing distinct shifts due to the influence of the nitrogen atom. The methylene carbon (-
CHz2-) signal is expected in the 45-55 ppm region. Spectroscopic data for the isomeric 2-
Phenyl-1-(4-pyridinyl)ethanone shows a similar pattern, which serves as a useful reference.
[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-
Phenyl-1-pyridin-3-yl-ethanone, the electron ionization (El) mass spectrum would show a
prominent molecular ion (M*) peak at an m/z of 197, corresponding to its molecular weight.[11]
[14] Key fragmentation pathways would involve:

o Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene
carbon, leading to the formation of the pyridin-3-yl-carbonyl cation (m/z 106) and the benzyl
radical (m/z 91).

o McLafferty rearrangement is not possible as there are no gamma-hydrogens.

o Formation of the benzyl cation (tropylium ion) at m/z 91 is a very common and stable
fragment.

IR spectroscopy identifies the functional groups present. The IR spectrum of this molecule will
be dominated by a strong, sharp absorption band corresponding to the ketone C=0 stretch,
typically found in the range of 1680-1700 cm~1. Other significant peaks include C-H stretching
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from the aromatic rings (~3000-3100 cm~?) and the methylene group (~2850-2950 cm~1), and
C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm~1 region.

Synthesis and Chemical Reactivity
Synthetic Pathways

The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone can be achieved through several
established organic chemistry reactions. A common and reliable approach involves the reaction
of a pyridine-derived nucleophile with a phenylacetyl electrophile, or vice versa.

Route A: Grignard Reaction Route B: Friedel-Crafts Acylation Analogue

Nicotinonitrile

Pyridine

Benzylmagnesium chloride
(CAS: 6921-34-2)

Ghenylacetyl chloride]

Lewis Acid (e.g., AlCls

e e i B, 2 (Note: Low yield due to N-acylation)

\ 4

Gntermediate Imine)

2. Acidic Hydrolysis

2-Phenyl-1-pyridin-3-yl-ethanone

2-Phenyl-1-pyridin-3-yl-ethanone

(CAS: 14627-92-0)

Click to download full resolution via product page
Caption: Common synthetic routes to 2-Phenyl-1-pyridin-3-yl-ethanone.

Expert Commentary: While Route B (Friedel-Crafts type) is conceptually simple, its practical
application to pyridine is problematic. The Lewis acid catalyst (AlIClz) complexes strongly with
the lone pair on the pyridine nitrogen, deactivating the ring towards electrophilic substitution
and promoting undesirable side reactions. Therefore, Route A, utilizing an organometallic
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reagent like a Grignard reagent with a pyridine nitrile, is generally a more reliable and higher-
yielding strategy for this specific transformation.

Protocol 3.1: Synthesis via Grighard Reaction

This protocol describes a robust method starting from benzylmagnesium chloride and 3-
cyanopyridine (nicotinonitrile).

Self-Validation: This is a self-validating system. The success of the Grignard formation (Step 1)
is crucial and can be qualitatively checked (e.g., Gilman test). The final product's identity and
purity must be confirmed via the spectroscopic methods outlined in Section 2.2 and
chromatography (TLC, HPLC).

Methodology:

o Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere
(N2 or Ar), add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl
ether or THF dropwise. An iodine crystal may be added to initiate the reaction. The reaction
is exothermic and should be controlled with an ice bath. Stir until the magnesium is
consumed.

» Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a
solution of nicotinonitrile in anhydrous THF dropwise. The choice of an anhydrous solvent is
critical to prevent quenching the highly basic Grignard reagent.

e Reaction Quenching & Hydrolysis: After the addition is complete, allow the reaction to stir at
room temperature for 2-4 hours. Monitor by TLC. Carefully quench the reaction by slowly
adding it to a stirred solution of aqueous acid (e.g., 1 M HCI) cooled in an ice bath. This step
hydrolyzes the intermediate imine to the desired ketone.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous
layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

» Final Purification: The crude product is then purified, typically by column chromatography on
silica gel, to yield the pure 2-Phenyl-1-pyridin-3-yl-ethanone.
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Chemical Reactivity

The molecule possesses several reactive sites, making it a versatile synthetic intermediate.
Caption: Chemical reactivity map of 2-Phenyl-1-pyridin-3-yl-ethanone.

o Ketone Carbonyl: The electrophilic carbon of the ketone is susceptible to nucleophilic attack.
A primary example is its reduction using agents like sodium borohydride (NaBHa4) to form the
corresponding secondary alcohol, 2-phenyl-1-(pyridin-3-yl)ethanol.[15]

e a-Methylene Protons: The protons on the methylene carbon are acidic due to the electron-
withdrawing effect of the adjacent carbonyl group. They can be removed by a suitable base
to form an enolate, which can then act as a nucleophile in reactions like aldol condensations
or alkylations.

o Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and
nucleophilic. It can be protonated by acids to form a pyridinium salt or alkylated with alkyl
halides. This can also lead to the formation of the corresponding N-oxide upon treatment
with an oxidizing agent like m-CPBA.[16]

Applications in Drug Discovery and Development

The structural motif of 2-Phenyl-1-pyridin-3-yl-ethanone is of significant interest to medicinal
chemists. The pyridine ring can act as a hydrogen bond acceptor and its basic nitrogen allows
for salt formation, which can improve the aqueous solubility and pharmacokinetic properties of
a drug candidate.[3][17]

» Antiviral Research: Phenyl-pyridin-ethanone-based structures have been investigated as iron
chelators that can inhibit HIV-1 transcription.[7] These compounds were shown to modulate
the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene
expression.[7] This provides a mechanistic basis for developing novel anti-HIV therapeutics.

» Antimicrobial Agents: Pyridine derivatives are widely explored for their antimicrobial
properties.[6] Molecules incorporating the phenyl-pyridin-ethanone scaffold can be further
functionalized to create derivatives with activity against pathogenic bacteria and fungi. For
example, related oxadiazole derivatives have shown significant antibacterial activity,
particularly against Escherichia coli.[4][18]
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e Oncology: The core structure is a building block for more complex heterocyclic systems. For
instance, derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have been identified as
potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo.[8] This highlights
the utility of the scaffold in generating leads for cancer therapy.

o COX-2 Inhibition: A methylated and sulfonylated analogue, 1-(6-methylpyridin-3-yl)-2-[4-
(methylsulfonyl)phenyl]lethanone, is a key intermediate in the synthesis of Etoricoxib, a
selective COX-2 inhibitor used to treat arthritis and pain.[16][19][20] This demonstrates the
direct industrial relevance of this chemical class in pharmaceutical manufacturing.

Toxicological and Safety Considerations

Specific toxicological data for 2-Phenyl-1-pyridin-3-yl-ethanone is not extensively
documented. However, based on its constituent pyridine moiety, appropriate safety precautions
are warranted. Pyridine itself can cause hepatic and renal effects upon exposure.[21] Standard
laboratory safety protocols should be followed when handling this compound, including the use
of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume
hood. For disposal, local environmental regulations must be adhered to.

Conclusion

2-Phenyl-1-pyridin-3-yl-ethanone is a molecule of significant synthetic and medicinal value.
Its structure, defined by the interplay between a phenyl ring, a ketone linker, and a pyridine-3-yl
group, gives rise to a rich chemical reactivity and a predictable spectroscopic signature. This
guide has provided a comprehensive overview of its synthesis via robust methods like the
Grignard reaction, its detailed structural analysis through NMR, MS, and IR spectroscopy, and
its role as a privileged scaffold in the development of novel therapeutics. For professionals in
drug discovery, this compound represents a versatile starting point for the rational design of
new chemical entities targeting a range of diseases.

References
PubChem. (n.d.). 2-phenyl-1-(4H-pyrimidin-3-yl)ethanone. National Center for Biotechnology

Information.
e SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. John Wiley & Sons, Inc.
e Chemsrc. (n.d.). 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE.
o Tetrahedron. (n.d.). 2-Phenyl-1-pyridin-3-yl-ethanone.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34861640/
https://patents.google.com/patent/US20120232281A1/en
https://www.quickcompany.in/patents/a-process-for-preparation-of-1-6-methylpyridin-3-yl-2-4-methylsulfonyl-phenyl-ethanone
https://patents.google.com/patent/WO2013065064A1/en
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK595534/
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 YI) 2 [4
(Methylsulfonyl)phenyl]Ethanone.

PubChem. (n.d.). 1-Phenyl-2-(pyridin-3-yl)ethanone. National Center for Biotechnology
Information.

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki-Miyaura and Sonogashira
reactions of aryl and heteroaryl chlorides in water - Supporting Information.

Google Patents. (n.d.). WO2013065064A1 - A process for preparation of |-(6-methylpyridin-
3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

ResearchGate. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-
1-one.

PubMed. (2021). Pyridones in drug discovery: Recent advances.

PubChem. (n.d.). 2-phenyl-1-(pyridin-2-yl)ethan-1-one. National Center for Biotechnology
Information.

Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-
yl)-2-[4-(methylsulfonyl)phenyllethanone, an intermediate of etoricoxib.

PubMed. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IkB-a
expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription.
ResearchGate. (2021). Pyridones in drug discovery: Recent advances.

MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe:
Antimicrobial Activity and Colorimetric/Fluorescence pH Response.

Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of polysubstituted
pyridines from oxime acetates using NH4I as dual-function promoter.

PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone.
NCBI Bookshelf. (n.d.). Toxicological Profile for Pyridine. National Center for Biotechnology
Information.

MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-
thiazolo[4,5-b]pyridin-2-ones.

PubMed. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent
inhibitors for proliferation of osteosarcoma cells in vitro and in vivo.

JETIR. (2023). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-
chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv.

NIST WebBook. (n.d.). Ethanone, 2-hydroxy-1-phenyl-.

MDPI. (n.d.). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-
olate) y-Oxo-Bridged Dicopper(ll) Dimeric Complex.

NCBI. (n.d.). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-
Hexanedione in Mice Exposed by Inhalation.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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